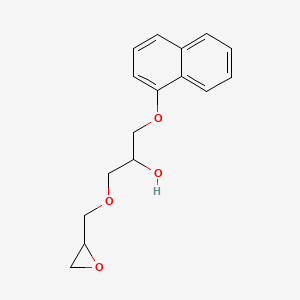
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is an organic compound that features both a naphthalene ring and an epoxide group. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Epoxide Formation: The oxirane (epoxide) group can be introduced by reacting an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Coupling Reaction: The final step involves coupling the naphthalen-1-yloxy intermediate with the epoxide under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yloxy)-2-propanol: Lacks the epoxide group, making it less reactive.
2-(Naphthalen-1-yloxy)ethanol: Shorter carbon chain, different reactivity profile.
1-(Phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is unique due to the presence of both a naphthalene ring and an epoxide group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C16H18O4/c17-13(8-18-10-14-11-19-14)9-20-16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14,17H,8-11H2 |
InChI Key |
NUCXRAWKXQUOLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















